molecular formula C9H7BrN2O2 B13023979 Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B13023979
M. Wt: 255.07 g/mol
InChI Key: PPKLIWMFUWEYNE-UHFFFAOYSA-N
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Description

Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

  • Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in certain applications, such as enhanced bioactivity or improved synthetic accessibility .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-8-11-2-3-12(7)8/h2-5H,1H3

InChI Key

PPKLIWMFUWEYNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=NC=CN12)Br

Origin of Product

United States

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